(2S)-2-amino-4-methyl-1-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)pentan-1-one dihydrochloride
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Overview
Description
(2S)-2-amino-4-methyl-1-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)pentan-1-one dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features an amino group, a methyl group, and an imidazole ring, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-methyl-1-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)pentan-1-one dihydrochloride typically involves multiple steps, starting with the preparation of the core structure. The process often includes:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Methylation: Methyl groups are added using methylating agents like methyl iodide or dimethyl sulfate.
Final Assembly: The final compound is assembled through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4-methyl-1-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)pentan-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
(2S)-2-amino-4-methyl-1-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)pentan-1-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-4-methyl-1-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)pentan-1-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The imidazole ring plays a crucial role in these interactions, often acting as a ligand for metal ions or as a hydrogen bond donor/acceptor.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-4-methylpentanoic acid: Lacks the imidazole ring, making it less versatile in chemical reactions.
(2S)-2-amino-4-methyl-1-(1H-imidazol-4-yl)pentan-1-one: Similar structure but with different positioning of the imidazole ring.
Uniqueness
The presence of both the amino group and the imidazole ring in (2S)-2-amino-4-methyl-1-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)pentan-1-one dihydrochloride makes it unique, providing a combination of reactivity and biological activity that is not found in simpler analogs.
Properties
Molecular Formula |
C10H21Cl2N3O |
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Molecular Weight |
270.20 g/mol |
IUPAC Name |
(2S)-2-amino-4-methyl-1-(2-methyl-4,5-dihydroimidazol-1-yl)pentan-1-one;dihydrochloride |
InChI |
InChI=1S/C10H19N3O.2ClH/c1-7(2)6-9(11)10(14)13-5-4-12-8(13)3;;/h7,9H,4-6,11H2,1-3H3;2*1H/t9-;;/m0../s1 |
InChI Key |
VKHCBEBMPJIXAS-WWPIYYJJSA-N |
Isomeric SMILES |
CC1=NCCN1C(=O)[C@H](CC(C)C)N.Cl.Cl |
Canonical SMILES |
CC1=NCCN1C(=O)C(CC(C)C)N.Cl.Cl |
Origin of Product |
United States |
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